Mofegiline

Description

Properties

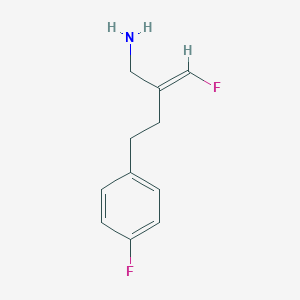

IUPAC Name |

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9/h3-7H,1-2,8,14H2/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLBSYHAEKDUSU-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=CF)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC/C(=C\F)/CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869629 |

Source

|

| Record name | Mofegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119386-96-8 |

Source

|

| Record name | Mofegiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119386-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mofegiline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mofegiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOFEGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FMJ6D8Y1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mofegiline mechanism of action on MAO-B

An In-Depth Technical Guide to the Mechanism of Action of Mofegiline on Monoamine Oxidase B (MAO-B)

Introduction

Mofegiline (also known as MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). Developed for the potential treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, its primary therapeutic rationale is the modulation of dopamine (B1211576) metabolism in the central nervous system. Although its clinical development was discontinued, Mofegiline remains a critical pharmacological tool for research due to its well-defined and highly specific mechanism of action. This guide provides a detailed examination of Mofegiline's biochemical interactions with MAO-B, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism: Enzyme-Activated Irreversible Inhibition

Mofegiline's principal mechanism is the selective, enzyme-activated, irreversible inhibition of MAO-B. This process is classified as mechanism-based inhibition (or "suicide inhibition"), where the target enzyme itself transforms the inhibitor into a reactive species that ultimately inactivates the enzyme.

The inhibition process unfolds through several key steps:

-

Substrate Recognition: Mofegiline enters the active site of the MAO-B enzyme, which is located on the outer mitochondrial membrane.

-

Enzymatic Oxidation: The flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO-B active site oxidizes the allylamine (B125299) moiety of Mofegiline. This catalytic step is essential for the generation of a highly reactive intermediate.

-

Covalent Adduct Formation: The newly formed reactive intermediate rapidly attacks the FAD cofactor. X-ray crystallography studies have provided conclusive evidence that a covalent bond forms between the distal allylamine carbon atom of the Mofegiline metabolite and the N(5) position of the flavin ring.

-

Irreversible Inactivation: This covalent adduct formation is irreversible and results in a stable, catalytically inactive enzyme. The inhibition occurs with a 1:1 molar stoichiometry of inhibitor to enzyme, and no significant catalytic turnover is observed during the process.

This high degree of selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature, minimizing the risk of the "cheese effect"—a hypertensive crisis associated with non-selective MAO inhibitors. In contrast to its action on MAO-B, Mofegiline acts only as a reversible competitive inhibitor of MAO-A and does not form a covalent adduct.

Quantitative Data Presentation

The potency and selectivity of Mofegiline have been quantified in numerous studies. The following tables summarize its inhibitory activity against MAO-A, MAO-B, and Semicarbazide-Sensitive Amine Oxidase (SSAO).

Table 1: In Vitro Inhibition of MAO-A and MAO-B by Mofegiline

| Enzyme | Source | Parameter | Value (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| MAO-B | Rat brain mitochondria | IC₅₀ | 3.6 | ~189 | |

| MAO-A | Rat brain | IC₅₀ | 680 | ~189 | |

| MAO-B | Recombinant Human | Apparent Kᵢ | 28 | - |

Note: IC₅₀ and Kᵢ values can vary based on experimental conditions, including enzyme source and substrate used.

Table 2: In Vitro Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) by Mofegiline

| Species | Tissue Source | IC₅₀ (nM) | Reference |

| Human | Umbilical Artery | 20 | |

| Dog | Aorta | 2 | |

| Rat | Aorta | 5 | |

| Bovine | Aorta | 80 |

Experimental Protocols

The characterization of Mofegiline's mechanism relies on robust biochemical assays.

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC₅₀ value of an inhibitor against MAO-B.

1. Materials and Reagents:

-

MAO-B Enzyme: Purified recombinant human MAO-B.

-

Inhibitor: Mofegiline hydrochloride dissolved in DMSO to create a stock solution.

-

Assay Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Substrate: Tyramine or benzylamine.

-

Detection Reagents: A fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP).

-

Equipment: 96-well black microplate, microplate reader capable of fluorescence detection, incubator (37°C).

2. Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the Mofegiline stock solution in the assay buffer to create a range of test concentrations (e.g., 0.1 nM to 1 µM).

-

Enzyme Preparation: Dilute the recombinant MAO-B enzyme to the desired working concentration in cold assay buffer. Keep the solution on ice.

-

Pre-incubation: Add 50 µL of the Mofegiline working solutions to the wells of the 96-well microplate. Include wells for a positive control (another known MAO-B inhibitor) and a vehicle control (assay buffer with DMSO). Add 50 µL of the diluted MAO-B enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a working solution containing the substrate (e.g., tyramine), the fluorescent probe, and HRP in the assay buffer. Protect this solution from light. Initiate the enzymatic reaction by adding 50 µL of this solution to each well.

-

Data Acquisition: Immediately place the microplate into a reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals. The production of H₂O₂, a byproduct of MAO-B activity, is coupled by HRP to the conversion of the probe into its fluorescent product.

-

Data Analysis: Plot the rate of reaction against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of Mofegiline required to inhibit 50% of the MAO-B enzyme activity.

Protocol 2: X-ray Crystallography for Structural Determination

To provide definitive evidence of the covalent adduct, the Mofegiline-inhibited MAO-B enzyme was crystallized and its structure was determined.

-

Methodology: Purified recombinant human MAO-B was incubated with Mofegiline to achieve complete inhibition. The resulting stable Mofegiline-MAO-B complex was then subjected to crystallization trials. Crystals that diffracted to a high resolution (e.g., 2.3 Å) were analyzed using X-ray diffraction to build an electron density map and determine the precise atomic structure of the inhibitor bound within the enzyme's active site.

Mandatory Visualizations

Caption: Dopamine metabolism by MAO-B and its irreversible inhibition by Mofegiline.

Caption: Experimental workflow for an in vitro fluorometric MAO-B inhibition assay.

Mofegiline: A Technical Guide to a Selective, Irreversible MAO-B Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline (MDL-72,974A) is a potent, second-generation, enzyme-activated irreversible inhibitor with high selectivity for monoamine oxidase B (MAO-B) over MAO-A.[1][2] Developed for potential therapeutic application in neurodegenerative disorders such as Parkinson's and Alzheimer's disease, its mechanism involves the irreversible inactivation of MAO-B, the primary enzyme for dopamine (B1211576) degradation in the brain.[1] By increasing synaptic dopamine concentrations, Mofegiline was investigated as a strategy to alleviate symptoms in dopamine-deficient conditions.[1][3] Although its clinical development was discontinued, Mofegiline remains a significant compound for research due to its well-characterized mechanism and high selectivity.[2][4] This guide provides a comprehensive technical overview of Mofegiline, covering its mechanism of action, quantitative inhibitory and pharmacokinetic data, metabolic pathways, and detailed experimental protocols.

Mechanism of Action

Mofegiline functions as a mechanism-based or "suicide" inhibitor of MAO-B.[5] The inhibition process is initiated when the MAO-B enzyme recognizes Mofegiline and begins its catalytic cycle, oxidizing the amine group.[5] This oxidation does not complete a full turnover but instead generates a reactive iminium intermediate.[6] This electrophilic intermediate is then rapidly attacked by a nucleophile within the enzyme's active site.[6] X-ray crystallography has provided definitive evidence that this nucleophile is the N(5) atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which forms a stable, irreversible covalent bond with the inhibitor.[6] This adduct formation permanently inactivates the enzyme.[1] The process is highly efficient, occurring with a 1:1 molar stoichiometry and no observable catalytic turnover.[6]

Quantitative Data

The efficacy and selectivity of Mofegiline have been quantified in numerous in vitro and in vivo studies. The data are summarized below for clear comparison.

Table 1: Inhibitory Activity of Mofegiline

This table presents the half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Ki) of Mofegiline against MAO-A and MAO-B, as well as other amine oxidases. The high ratio of MAO-A to MAO-B IC₅₀ values underscores its selectivity.

| Target Enzyme | Species / Tissue | Parameter | Value | Citation |

| MAO-B | Rat Brain Mitochondria | IC₅₀ | 3.6 nM | [1][7] |

| MAO-B | Human (recombinant) | Apparent Ki | 28 nM | [1][6] |

| MAO-A | Rat Brain Mitochondria | IC₅₀ | 680 nM | [1][7] |

| MAO-A | Human (recombinant) | Ki | 1.1 µM | [1] |

| Selectivity | Rat Brain Mitochondria | IC₅₀ Ratio (MAO-A/MAO-B) | ~189 | [7] |

| SSAO/VAP-1 | Dog Aorta | IC₅₀ | 2 nM | [1][7] |

| Dopamine Uptake | Rat Striatum | IC₅₀ | 31.8 µM | [7] |

Table 2: Pharmacokinetic and In Vivo Parameters of Mofegiline

This table summarizes key pharmacokinetic data from a Phase I trial in healthy male volunteers and in vivo efficacy from animal models. A 1 mg dose was found to achieve over 90% inhibition of platelet MAO-B activity.[1][8]

| Parameter | Species | Value | Citation |

| Time to Max. Concentration (Tmax) | Human | ~1 hour | [8] |

| Elimination Half-life (t½) | Human | 1 - 3 hours | [2][8] |

| MAO-B Inhibition (Ex Vivo) | Rat Brain (0.18 mg/kg, p.o.) | EC₅₀ | 0.18 mg/kg |

| MAO-A Inhibition (Ex Vivo) | Rat Brain (8 mg/kg, p.o.) | EC₅₀ | 8 mg/kg |

| Platelet MAO-B Inhibition | Human (>90% inhibition) | Dose | 1 mg |

| Absorption & Elimination | Human | Rapid | [8] |

Metabolism and Pharmacokinetics

Studies in both humans and animals show that Mofegiline is rapidly absorbed and extensively metabolized, with urinary excretion being the primary route for eliminating its metabolites.[1][9] Very little of the administered dose is excreted as the unchanged parent drug.[9] In dogs, after an oral dose, 75.5% of radioactivity was recovered in urine over 96 hours, with only 3% being the parent compound.[9] Four major metabolites, designated M1, M2, M3, and M4, have been identified in the urine of both dogs and humans.[9][10] The formation of the major carbamate (B1207046) metabolites (M1 and M2) is believed to involve an initial reversible addition of CO₂ to Mofegiline's primary amine group.[9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Mofegiline and for a standard in vitro assay to determine its MAO-B inhibitory activity.

Protocol: Synthesis of Mofegiline Hydrochloride

The synthesis of Mofegiline HCl is a multi-step process based on established principles for creating fluoroallylamine compounds.[11]

Step 1: Synthesis of (E)-1-bromo-2-(4-fluorophenethyl)-3-fluoroprop-1-ene

-

Dissolve (4-fluorophenyl)acetaldehyde in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a Wittig reagent, such as (bromofluoromethyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of Mofegiline Free Base

-

Dissolve the product from Step 1 in a suitable solvent (e.g., dimethylformamide).

-

Add a source of ammonia (B1221849) (e.g., a solution of ammonia in methanol (B129727) or sodium azide (B81097) followed by a reduction step).

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once complete, cool the mixture and add water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Mofegiline free base.

Step 3: Formation and Purification of Mofegiline Hydrochloride

-

Dissolve the crude Mofegiline free base in an anhydrous solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrochloric acid in the same solvent while stirring to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration and wash with the anhydrous solvent.

-

For further purification, recrystallize the crude Mofegiline HCl from a suitable hot solvent (e.g., ethanol/ether mixture).

-

Collect the purified crystals by vacuum filtration and dry.

Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is a representative method adapted from commercially available fluorometric screening kits for determining the IC₅₀ value of an inhibitor.[5][12][13] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B catalysis, via a coupled reaction with a fluorescent probe.[12]

1. Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., Benzylamine or Tyramine)

-

Fluorescent Probe (e.g., OxiRed™ or equivalent)

-

Horseradish Peroxidase (HRP)

-

Mofegiline Hydrochloride (Test Inhibitor)

-

Selegiline (B1681611) (Positive Control Inhibitor)

-

DMSO (Vehicle)

-

96-well black microplate

2. Assay Procedure:

-

Inhibitor Preparation: Prepare a high-concentration stock solution of Mofegiline (e.g., 10 mM) in DMSO. Perform serial dilutions in MAO-B Assay Buffer to create a range of test concentrations (e.g., 0.1 nM to 1 µM).

-

Plate Setup: Add 50 µL of the Mofegiline working solutions to the wells of the 96-well plate. Include wells for a positive control (Selegiline) and a vehicle control (assay buffer with the same final DMSO concentration).

-

Enzyme Addition: Dilute the recombinant MAO-B enzyme in cold Assay Buffer to the desired working concentration. Add 50 µL of the diluted enzyme solution to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes. This allows the irreversible inhibitor to interact with and inactivate the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare a substrate/probe working solution containing the MAO-B substrate, fluorescent probe, and HRP in Assay Buffer. Protect this solution from light. Initiate the enzymatic reaction by adding 50 µL of this solution to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

-

Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each Mofegiline concentration relative to the vehicle control: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

-

Plot the % Inhibition against the logarithm of the Mofegiline concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Neuroprotective Potential

While Mofegiline's clinical development did not proceed, its mechanism strongly implies a neuroprotective profile similar to other selective MAO-B inhibitors like selegiline and rasagiline.[14][15][16] The neuroprotective effects of MAO-B inhibition are thought to arise from several downstream consequences:

-

Reduction of Oxidative Stress: The catalytic activity of MAO-B on dopamine and other monoamines produces hydrogen peroxide (H₂O₂), a source of reactive oxygen species (ROS).[17] By irreversibly inhibiting MAO-B, Mofegiline reduces this endogenous production of ROS, thereby mitigating mitochondrial oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[14][15]

-

Modulation of Apoptotic Pathways: Preclinical studies on related MAO-B inhibitors have shown they can promote neuronal survival by upregulating anti-apoptotic proteins, such as Bcl-2, and inducing pro-survival neurotrophic factors like BDNF and GDNF.[16] It is hypothesized that Mofegiline shares these properties.[14]

-

Prevention of Toxic Metabolites: In preclinical parkinsonism models using the neurotoxin MPTP, MAO-B is responsible for converting MPTP into its toxic metabolite, MPP+.[15] Selective MAO-B inhibitors like Mofegiline can block this conversion, providing protection against such environmental toxins.[7]

Conclusion

Mofegiline is a highly potent and selective irreversible inhibitor of MAO-B. Its mechanism of action, involving enzyme-activated covalent modification of the FAD cofactor, is well-characterized and supported by structural data. While it did not reach the market, its pharmacological profile, including its high selectivity, rapid pharmacokinetics, and defined metabolic pathway, makes it an exemplary tool for neuroscience research. The methodologies and quantitative data presented in this guide provide a comprehensive resource for scientists studying MAO-B inhibition, dopamine metabolism, and the development of therapeutics for neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Mofegiline - Wikipedia [en.wikipedia.org]

- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 4. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacokinetics and pharmacodynamics of the monoamine oxidase B inhibitor mofegiline assessed during a phase I dose tolerance trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel carbamate metabolites of mofegiline, a primary amine monoamine oxidase B inhibitor, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. benchchem.com [benchchem.com]

- 15. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Developmental History of Mofegiline (MDL 72974): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline (MDL 72974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the pathophysiology of neurodegenerative disorders. Developed by the Merrell-Dow Research Institute in the 1980s, Mofegiline was initially investigated for its therapeutic potential in Parkinson's disease and Alzheimer's disease.[1] Although it demonstrated a promising preclinical and early clinical profile, its development was ultimately discontinued, and it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of Mofegiline, presenting key quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and experimental workflows.

Introduction: The Rationale for MAO-B Inhibition

Monoamine oxidase B is a flavin-dependent enzyme located on the outer mitochondrial membrane, where it plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine (B1211576).[1] Increased MAO-B activity with aging is linked to the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's.[1] By inhibiting MAO-B, the degradation of dopamine is reduced, leading to increased synaptic availability of this vital neurotransmitter. This mechanism forms the therapeutic basis for the use of MAO-B inhibitors in managing the motor symptoms of Parkinson's disease.

Discovery and Development of Mofegiline

Mofegiline was designed as a selective, mechanism-based irreversible inhibitor of MAO-B.[2] Its development was part of a broader effort to create MAO-B inhibitors with improved selectivity and safety profiles compared to earlier, non-selective MAO inhibitors, which were associated with a significant risk of hypertensive crisis (the "cheese effect"). Preclinical studies demonstrated Mofegiline's high potency and selectivity for MAO-B over MAO-A.[2] In addition to its primary target, Mofegiline was also found to be a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential anti-inflammatory properties.[3][4]

Mechanism of Action

Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B.[5] The inhibition process occurs in a single catalytic turnover.[1] The proposed mechanism involves the oxidation of Mofegiline by the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site, which generates a reactive iminium intermediate.[1][5] This intermediate then undergoes a nucleophilic attack by the N(5) of the reduced flavin, followed by the irreversible elimination of a fluoride (B91410) ion, resulting in the formation of a covalent adduct between Mofegiline and the FAD cofactor.[1] This covalent modification permanently inactivates the enzyme.[1]

References

- 1. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDL 72,974A: a selective MAO-B inhibitor with potential for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mofegiline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

Mofegiline: An In-Depth Technical Guide to its Application in Dopamine Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline hydrochloride (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), a critical enzyme in the catabolism of dopamine (B1211576).[1][2] Developed as a second-generation, enzyme-activated inhibitor, its unique mechanism provides a valuable tool for researchers studying dopamine metabolism in the central nervous system.[1][2] This guide provides a comprehensive overview of Mofegiline's mechanism of action, its pharmacological properties, and detailed experimental protocols for its use in studying dopamine pathways. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding and experimental design. Although initially investigated for the treatment of Parkinson's and Alzheimer's diseases, Mofegiline was never commercially marketed, but it remains a significant compound for preclinical research.[3][4]

Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition

Mofegiline's primary pharmacological action is the highly selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[1] MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of amine neurotransmitters, most notably dopamine.[5][6]

Mofegiline functions as a mechanism-based or "suicide" inhibitor.[7][8] The MAO-B enzyme itself metabolizes Mofegiline, converting it into a reactive intermediate.[1] This intermediate then forms a stable, covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the enzyme's active site.[7][8] Structural studies have identified this bond as occurring between the distal allylamine (B125299) carbon atom of the Mofegiline metabolite and the N(5) position of the flavin cofactor.[1][7] This covalent adduct formation occurs with a 1:1 molar stoichiometry, leading to the irreversible inactivation of the enzyme with no observable catalytic turnover.[7][9]

This high selectivity for MAO-B over MAO-A minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[1] While Mofegiline irreversibly inactivates MAO-B, its inhibition of MAO-A is significantly weaker and reversible.[2][7]

Signaling Pathway of Dopamine Metabolism and Mofegiline Intervention

Dopamine levels in the synapse are primarily regulated by reuptake into the presynaptic neuron via the dopamine transporter (DAT) and by enzymatic degradation. MAO-B, located in glial cells and to a lesser extent in presynaptic neurons, is a key enzyme in this degradation pathway.[5] It converts dopamine into 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is subsequently metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). By irreversibly inhibiting MAO-B, Mofegiline prevents this breakdown, thereby increasing the intraneuronal concentration of dopamine available for vesicular packaging and subsequent synaptic release.

Quantitative Pharmacological Profile

The potency and selectivity of Mofegiline have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Mofegiline

| Target Enzyme | Species/Tissue | Parameter | Value | Citation |

| MAO-B | Rat Brain Mitochondria | IC₅₀ | 3.6 nM | [2][10] |

| Human (recombinant) | Apparent Kᵢ | 28 nM | [2][7] | |

| MAO-A | Rat Brain Mitochondria | IC₅₀ | 680 nM | [2][11] |

| Human (recombinant) | Kᵢ | 1.1 µM | [2] | |

| SSAO/VAP-1 | Dog Aorta | IC₅₀ | 2 nM | [2] |

| Human (recombinant) | IC₅₀ | 20 nM | [11] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 2: Pharmacokinetic Properties of Mofegiline in Humans

| Parameter | Value | Citation |

| Time to Max. Concentration (Tₘₐₓ) | ~1 hour | [12] |

| Elimination Half-life (t₁/₂) | 1 - 3 hours | [3][12] |

| Absorption | Rapid | [12] |

| Elimination | Rapid, extensive metabolism | [12][13] |

| Primary Excretion Route | Urinary (as metabolites) | [2][13] |

Table 3: In Vivo Pharmacodynamic Effects

| Model | Dose | Effect | Citation |

| Healthy Volunteers | 1 mg (single oral dose) | >90% inhibition of platelet MAO-B | [2][12] |

| Mice | 1.25 mg/kg | Reduces MPTP-induced decreases in striatal dopamine, DOPAC, and HVA | |

| Rats | 0.18 mg/kg (p.o.) | EC₅₀ for ex vivo brain MAO-B inhibition | |

| Rats | 8 mg/kg (p.o.) | EC₅₀ for ex vivo brain MAO-A inhibition | [10] |

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to model Parkinson's disease.

Detailed Experimental Protocols

The following protocols are foundational for studying the effects of Mofegiline on dopamine metabolism.

In Vitro MAO-B Inhibition Assay (Spectrophotometric)

This protocol determines the IC₅₀ value of Mofegiline for MAO-B.

Objective: To quantify the inhibitory potency of Mofegiline on recombinant human MAO-B activity.

Materials:

-

Recombinant human MAO-B enzyme

-

Mofegiline hydrochloride

-

Benzylamine (B48309) (MAO-B substrate)[7]

-

50 mM Potassium Phosphate (B84403) Buffer (pH 7.5)[7]

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Solutions: Create a serial dilution of Mofegiline hydrochloride in the phosphate buffer. Prepare a stock solution of the benzylamine substrate.

-

Assay Setup: In each well of the 96-well plate, add:

-

Buffer

-

Varying concentrations of Mofegiline (or vehicle for control wells).

-

Recombinant human MAO-B enzyme.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow Mofegiline to bind to the enzyme.

-

Initiate Reaction: Add benzylamine to each well to start the reaction. The oxidation of benzylamine produces benzaldehyde, which can be monitored by an increase in absorbance at 250 nm.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 250 nm every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each Mofegiline concentration from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Mofegiline concentration and use non-linear regression analysis to determine the IC₅₀ value.[14]

-

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol measures the effect of Mofegiline on extracellular dopamine and metabolite levels in freely moving rodents.

Objective: To measure extracellular levels of dopamine, DOPAC, and HVA in the striatum of rats following Mofegiline administration.[14]

Materials:

-

Male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Syringe pump and fraction collector

-

Mofegiline hydrochloride for injection (dissolved in sterile saline)

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical detection (HPLC-ECD)[14]

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the striatum. Allow the animal to recover for 24-48 hours.[14]

-

Probe Insertion: On the day of the experiment, place the rat in a freely moving dialysis cage. Gently insert the microdialysis probe through the guide cannula.

-

Stabilization: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours to achieve a stable baseline.[14]

-

Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least one hour using a refrigerated fraction collector.[14]

-

Mofegiline Administration: Administer Mofegiline hydrochloride (e.g., 1 mg/kg, i.p.) or vehicle.

-

Post-Dose Collection: Continue collecting dialysate samples every 20 minutes for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using a validated HPLC-ECD method.[14]

-

Data Analysis: Express the post-administration concentrations as a percentage of the average baseline concentration for each animal.

Logical Relationship for Neuroprotection Studies

Mofegiline's ability to reduce the metabolic stress associated with dopamine turnover suggests potential neuroprotective properties.[15][16] This can be investigated using neurotoxin-based models of Parkinson's disease, such as the MPTP model in mice.

Conclusion

Mofegiline is a highly selective and potent irreversible inhibitor of MAO-B. Its well-characterized mechanism of action and pharmacological profile make it an invaluable chemical tool for probing the intricacies of dopamine metabolism. By effectively blocking a key catabolic pathway, Mofegiline allows for the detailed study of dopamine dynamics, reuptake, and the downstream consequences of elevated dopamine availability in both healthy and disease models. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize Mofegiline in advancing our understanding of the dopaminergic system and associated neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mofegiline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Pharmacokinetics and pharmacodynamics of the monoamine oxidase B inhibitor mofegiline assessed during a phase I dose tolerance trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel carbamate metabolites of mofegiline, a primary amine monoamine oxidase B inhibitor, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

In Vitro Characterization of Mofegiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of Mofegiline (also known as MDL 72,974A), a potent and selective enzyme-activated irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Mofegiline was initially developed for the potential treatment of Parkinson's disease and Alzheimer's disease.[1][2] This document details its mechanism of action, inhibitory constants, and the experimental methodologies used to elucidate its biochemical profile, presenting a valuable resource for researchers in neuroscience and drug discovery.

Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition

Mofegiline's primary pharmacological action is the highly selective and irreversible inhibition of MAO-B, a key enzyme in the degradation of dopamine (B1211576).[2][4] It functions as a mechanism-based inhibitor, meaning the enzyme itself metabolizes Mofegiline into a reactive species that then forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B.[1][5] Specifically, a covalent adduct is formed between the distal allylamine (B125299) carbon atom of the Mofegiline metabolite and the N(5) position of the FAD cofactor.[6][7] This covalent modification leads to the irreversible inactivation of the enzyme.[1][2]

The inhibition by Mofegiline is highly efficient, occurring with a 1:1 molar stoichiometry and within a single catalytic turnover.[7] In contrast to its irreversible action on MAO-B, Mofegiline acts as a reversible competitive inhibitor of MAO-A.[6] This high selectivity for MAO-B minimizes the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.[5]

Beyond its primary target, Mofegiline also demonstrates potent inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential anti-inflammatory properties.[1][2][6]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of Mofegiline's in vitro activity.

Table 1: In Vitro Inhibitory Activity of Mofegiline against MAO-A and MAO-B

| Enzyme Target | Species/Source | Parameter | Value | Reference(s) |

| MAO-B | Rat brain mitochondria | IC₅₀ | 3.6 nM | [3][8][9] |

| Recombinant human | Apparent Kᵢ | 28 nM | [6][8] | |

| MAO-A | Rat brain | IC₅₀ | 680 nM | [3][8][9] |

| Recombinant human | Kᵢ | 1.1 µM | [6] | |

| Selectivity Index | (IC₅₀ MAO-A / IC₅₀ MAO-B) | ~189-fold | [4][6] | |

| (Kᵢ MAO-A / Apparent Kᵢ MAO-B) | ~40-fold | [6] |

Table 2: In Vitro Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)/VAP-1 by Mofegiline

| Species | Tissue Source | IC₅₀ | Reference(s) |

| Dog | Aorta | 2 nM | [3][5] |

| Rat | Aorta | 5 nM | [3][5] |

| Human | Umbilical Artery | 20 nM | [3][5][9] |

| Bovine | Aorta | 80 nM | [3][5] |

Signaling Pathway and Mechanism of Inhibition

The interaction of Mofegiline with MAO-B and the subsequent impact on dopamine metabolism can be visualized as follows:

While direct in vitro studies on Mofegiline's neuroprotective signaling are limited, the well-characterized pathways of other selective MAO-B inhibitors like Selegiline and Rasagiline provide a strong predictive model. These pathways often involve the upregulation of anti-apoptotic proteins such as Bcl-2 and the activation of pro-survival signaling cascades.[7][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of enzyme inhibitors. Below are generalized protocols for key assays used to evaluate Mofegiline.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay is commonly used to determine the IC₅₀ values of inhibitors by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed oxidation.[4][5]

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Mofegiline Hydrochloride

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Fluorescent probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

96-well black, flat-bottom microplates

-

Microplate reader capable of fluorescence detection

Workflow:

Detailed Protocol Steps:

-

Reagent Preparation:

-

Prepare a stock solution of Mofegiline Hydrochloride (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.

-

Dilute the recombinant MAO-A or MAO-B enzyme in the assay buffer to the working concentration.

-

Prepare a substrate/probe working solution containing the MAO substrate, Amplex® Red, and HRP in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume of the diluted Mofegiline or vehicle (for control wells) to the wells of a 96-well plate.

-

Add the diluted enzyme solution to all wells.

-

Pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the substrate/probe working solution to all wells.

-

Immediately begin kinetic measurement of fluorescence in a microplate reader.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time curve).

-

Calculate the percentage of inhibition for each Mofegiline concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Mofegiline concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Radioligand Binding Assay for Kᵢ Determination

While a specific radioligand binding protocol for Mofegiline is not detailed in the provided search results, a general protocol for determining the inhibition constant (Kᵢ) of a test compound for a target receptor or enzyme can be outlined. This type of assay is used to measure the affinity of a compound for its target.[12][13][14]

Principle: This assay measures the ability of a non-radiolabeled compound (Mofegiline) to compete with a radiolabeled ligand that has a known affinity for the target (in this case, a radiolabeled MAO-B inhibitor could be used, or a substrate).

Materials and Reagents:

-

Source of MAO-B (e.g., recombinant enzyme or mitochondrial preparations from tissue)

-

A suitable radioligand (e.g., a high-affinity, selective MAO-B inhibitor like [³H]-Selegiline or a substrate)

-

Mofegiline Hydrochloride

-

Assay Buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Workflow:

Detailed Protocol Steps:

-

Assay Setup:

-

In reaction tubes or a 96-well plate, combine the MAO-B source, a fixed concentration of the radioligand, and varying concentrations of Mofegiline.

-

Include control tubes for total binding (radioligand + enzyme, no Mofegiline) and non-specific binding (radioligand + enzyme + a high concentration of a known MAO-B inhibitor).

-

-

Incubation:

-

Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The enzyme and bound radioligand will be trapped on the filter.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each Mofegiline concentration.

-

Determine the IC₅₀ value of Mofegiline.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Conclusion

Mofegiline is a well-characterized, potent, and highly selective irreversible inhibitor of MAO-B with additional activity against SSAO/VAP-1. Its mechanism of action through covalent modification of the FAD cofactor is well-established. The provided quantitative data and experimental protocols offer a solid foundation for researchers utilizing Mofegiline as a reference compound in MAO-B inhibitor screening campaigns or for further investigation into its pharmacological effects. The predictive signaling pathways for neuroprotection, based on related compounds, suggest avenues for future in vitro studies to fully elucidate Mofegiline's cellular effects.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mofegiline | High-Purity MAO-B Inhibitor [benchchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Mofegiline's effect on semicarbazide-sensitive amine oxidase (SSAO)

An In-depth Technical Guide on the Effect of Mofegiline on Semicarbazide-Sensitive Amine Oxidase (SSAO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline (MDL-72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), which also demonstrates significant inhibitory action against semicarbazide-sensitive amine oxidase (SSAO).[1] Initially developed for potential therapeutic use in neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, its dual inhibitory capability presents a unique pharmacological profile with potential for both neuroprotective and anti-inflammatory applications.[2] This technical guide provides a comprehensive examination of Mofegiline's interaction with SSAO, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for assessing its inhibitory effects.

Introduction to Semicarbazide-Sensitive Amine Oxidase (SSAO)

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines.[2][3] This process yields the corresponding aldehydes, hydrogen peroxide, and ammonia.[4] Elevated levels of SSAO activity have been associated with a variety of pathological states, including diabetes mellitus, inflammation, congestive heart failure, and liver cirrhosis.[2][4][5] The enzymatic products, particularly cytotoxic aldehydes and reactive oxygen species like hydrogen peroxide, are believed to contribute to endothelial damage and the progression of these diseases.[4][6] Consequently, the inhibition of SSAO is a promising therapeutic strategy for mitigating these conditions.[4]

Mechanism of Mofegiline Inhibition of SSAO

Mofegiline, chemically known as (E)-2-(4-fluorophenethyl)-3-fluoroallylamine, is a primary amine that functions as an enzyme-activated, irreversible inhibitor of both MAO-B and SSAO.[2] The inhibition of SSAO by Mofegiline is both irreversible and time-dependent.[2] While the precise molecular interactions for SSAO inhibition are less detailed in the literature compared to its well-characterized interaction with MAO-B, the mechanism is understood to involve the enzymatic processing of Mofegiline's allylamine (B125299) moiety by SSAO. This leads to the formation of a reactive intermediate that covalently binds to the enzyme's active site, resulting in its irreversible inactivation.[3]

Quantitative Data: Inhibitory Activity of Mofegiline on SSAO

The inhibitory potency of Mofegiline against SSAO has been evaluated across various species and tissue types. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative measure of its efficacy.

| Species | Tissue Source | IC50 (nM) | Reference |

| Dog | Aorta | 2 | [7] |

| Rat | Aorta | 5 | [7] |

| Human | Umbilical Artery | 20 | [7] |

| Bovine | Aorta | 80 | [7] |

Experimental Protocols

The assessment of SSAO inhibition by Mofegiline is crucial for understanding its pharmacological profile. A generalized radiochemical method for an in vitro SSAO inhibition assay is described below.[2]

In Vitro SSAO Inhibition Assay (Radiochemical Method)

Objective: To determine the inhibitory potential of Mofegiline on SSAO activity by measuring the formation of a radiolabeled product.

Materials:

-

SSAO enzyme source (e.g., purified enzyme, tissue homogenates)

-

Mofegiline Hydrochloride

-

[14C]-Benzylamine (radiolabeled substrate)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

Reaction tubes

-

Incubator (37°C)

-

Organic solvent (e.g., toluene)

-

Strong acid (for stopping the reaction, e.g., HCl)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Mofegiline Hydrochloride in a suitable solvent (e.g., deionized water or DMSO).

-

Perform serial dilutions of the stock solution to create a range of inhibitor concentrations for testing.

-

Prepare the SSAO enzyme solution in phosphate buffer.

-

-

Enzyme Inhibition:

-

In a series of reaction tubes, add the SSAO enzyme preparation.

-

Add the various concentrations of Mofegiline Hydrochloride to the respective tubes. Include a control tube with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for interaction.[2][7]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the [14C]-benzylamine substrate to each tube.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).[2]

-

-

Reaction Termination and Product Extraction:

-

Quantification and Data Analysis:

-

Take an aliquot of the organic phase containing the radiolabeled product and add it to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Mofegiline concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the Mofegiline concentration to determine the IC50 value.

-

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mofegiline's role in mitigating SSAO-mediated inflammation.

Caption: Workflow for determining SSAO inhibition kinetics.

Therapeutic Potential and Conclusion

The dual inhibitory action of Mofegiline on both MAO-B and SSAO positions it as a compound of significant interest for conditions where both neurodegeneration and inflammation are contributing factors. The inhibition of SSAO can reduce the production of cytotoxic aldehydes and reactive oxygen species, potentially protecting against vascular and tissue damage.[4] Furthermore, as SSAO/VAP-1 plays a role in leukocyte adhesion and trafficking, its inhibition may offer anti-inflammatory benefits.[5][8][9]

Although the clinical development of Mofegiline was discontinued, it remains an invaluable pharmacological tool for investigating the roles of MAO-B and SSAO in various physiological and pathological processes.[2] The data and protocols presented in this guide underscore the potent inhibitory effect of Mofegiline on SSAO and provide a framework for further research into its therapeutic potential.

References

- 1. Mofegiline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benefit of inhibiting SSAO in relapsing experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Mofegiline for Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) that was investigated in the early stages of development for the treatment of Parkinson's disease.[1][2] As a second-generation enzyme-activated inhibitor, its primary mechanism of action involves increasing the synaptic concentration of dopamine (B1211576), a key neurotransmitter depleted in Parkinson's disease.[1][3] This is achieved through the irreversible inactivation of MAO-B, an enzyme crucial for dopamine degradation.[1] Although its clinical development was discontinued, the preclinical and early clinical data for Mofegiline provide valuable insights for researchers in the field of neurodegenerative disease.[4] This technical guide synthesizes the available early-stage research on Mofegiline, presenting quantitative data, detailed experimental protocols, and key signaling pathways to serve as a comprehensive resource for the scientific community.

Pharmacodynamics: Mechanism of Action

Mofegiline is a mechanism-based inhibitor that demonstrates high selectivity for MAO-B over MAO-A.[1] The inhibition is irreversible and occurs in a 1:1 molar stoichiometry, proceeding through a single catalytic turnover.[5] The process involves the formation of a covalent adduct between Mofegiline and the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme.[5] This action effectively blocks the enzyme's ability to metabolize dopamine.[3]

Signaling Pathway of Dopamine Metabolism and Mofegiline Inhibition

The following diagram illustrates the metabolic pathway of dopamine and the point of intervention by Mofegiline.

References

Preclinical Assessment of Mofegiline in Alzheimer's Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline (MDL-72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Alzheimer's disease (AD). Although its commercial development was discontinued, the robust neuroprotective mechanisms associated with MAO-B inhibition warrant a thorough examination of its potential therapeutic profile. This technical guide synthesizes the available pharmacological data for Mofegiline and extrapolates its likely effects in Alzheimer's models based on extensive preclinical evidence from other selective MAO-B inhibitors. We detail the core mechanisms of action, including mitigation of oxidative stress and modulation of apoptosis, and provide standardized protocols for evaluating such compounds. While direct preclinical studies of Mofegiline in AD-specific models are notably absent from published literature, this paper serves as a foundational resource for understanding its potential and for designing future investigational studies.

Introduction to Mofegiline

Mofegiline, also known as MDL-72,974, was developed as a second-generation MAO-B inhibitor. It demonstrates high selectivity and irreversible, mechanism-based inhibition of its target enzyme.[1][2] MAO-B activity increases with age and is further elevated in the brains of Alzheimer's patients, contributing to both oxidative stress and, through the synthesis of GABA in reactive astrocytes, impairment of synaptic plasticity.[3][4] As such, inhibitors like Mofegiline were investigated for neurodegenerative conditions including Alzheimer's and Parkinson's disease.[1][5]

Mechanism of Action

Mofegiline's primary action is the irreversible inactivation of MAO-B. It forms a covalent bond with the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site.[5] This action prevents the oxidative deamination of monoamine neurotransmitters, particularly dopamine. A crucial consequence of MAO-B's normal catalytic function is the production of hydrogen peroxide (H₂O₂), a significant source of reactive oxygen species (ROS) in the brain.[5] By inhibiting MAO-B, Mofegiline effectively reduces this endogenous source of oxidative stress, which is a key pathological feature of Alzheimer's disease.[5]

Caption: Mechanism of Mofegiline in reducing oxidative stress via MAO-B inhibition.

Beyond reducing oxidative stress, MAO-B inhibition is hypothesized to confer neuroprotection by modulating apoptotic pathways. Evidence from related compounds suggests that Mofegiline could promote neuronal survival by upregulating anti-apoptotic proteins like Bcl-2.[5]

Quantitative Pharmacological Data

While specific preclinical data for Mofegiline in Alzheimer's models is scarce, general pharmacological studies have defined its potency and selectivity. This data provides a benchmark for its biological activity.

| Parameter | Value | Species/System | Reference |

| MAO-B IC₅₀ | 3.6 nM | In vitro | [2] |

| MAO-A/MAO-B Selectivity | 189-fold | In vitro | [2] |

| MAO-B ED₅₀ | 0.18 mg/kg (oral) | Rat | [2] |

| MAO-B ED₅₀ | 90 µg (oral) | Human (platelet) | [2] |

Table 1: In Vitro and In Vivo Potency of Mofegiline for MAO-B Inhibition.

One study in mice that did not utilize an AD model reported that treatment with Mofegiline led to a significant increase in superoxide (B77818) dismutase (SOD) activity and levels of lipid peroxidation in the striatum.[6] The authors suggested these effects could indicate a free radical-mediated reaction, warranting further investigation into the compound's impact on neuronal health under different pathological conditions.[6]

Anticipated Efficacy in Alzheimer's Disease Models

Given the lack of direct studies, the expected performance of Mofegiline in AD models is extrapolated from extensive research on other irreversible MAO-B inhibitors, such as Selegiline.

Cognitive Enhancement: In animal models of AD, such as APP/PS1 transgenic mice, MAO-B inhibitors have been shown to rescue memory impairments.[4] This is attributed to the suppression of aberrant GABA production in reactive astrocytes, which restores synaptic plasticity and function.[3]

Reduction of Pathological Markers: While the primary benefit is not amyloid clearance, the neuroprotective effects of reducing oxidative stress and inflammation may indirectly mitigate the downstream toxic effects of amyloid-beta (Aβ) and tau pathology.

Key Experimental Protocols

To empirically validate the hypothesized neuroprotective effects of Mofegiline in an Alzheimer's disease context, a standardized set of preclinical experiments would be required.

In Vitro MAO-B Activity Assay

This protocol determines the inhibitory potency (IC₅₀) of a compound on MAO-B in brain tissue homogenates.

-

Tissue Preparation: Homogenize brain tissue (e.g., cortex or striatum from a relevant animal model) in an appropriate buffer (e.g., phosphate (B84403) buffer). Centrifuge the homogenate and use the supernatant for the assay.

-

Reaction Mixture: In a 96-well plate, combine the brain homogenate with various concentrations of Mofegiline (or vehicle control).

-

Incubation: Pre-incubate the mixture to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a MAO-B specific substrate (e.g., benzylamine) and a detection agent that reacts with H₂O₂, such as Amplex Red reagent in the presence of horseradish peroxidase (HRP).

-

Measurement: Measure the fluorescence or absorbance change over time at 37°C using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each Mofegiline concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Animal Model and Treatment Paradigm

-

Model: APP/PS1 transgenic mice are a standard model, developing amyloid plaques and cognitive deficits.[4]

-

Treatment: Mofegiline would be administered chronically (e.g., for 4-8 weeks) via oral gavage or in drinking water. Dosing would be based on its known ED₅₀ (e.g., 0.5-2 mg/kg/day).

-

Cohorts: The study should include a wild-type control group and at least two groups of APP/PS1 mice (vehicle-treated and Mofegiline-treated).

Behavioral Testing: Morris Water Maze (MWM)

The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (120-150 cm diameter) filled with opaque water containing a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the room.

-

Acquisition Phase (e.g., 5 days):

-

Mice undergo four trials per day. For each trial, the mouse is placed into the pool at one of four randomized starting positions.

-

The time taken to locate the hidden platform (escape latency) is recorded. The maximum trial duration is 60-90 seconds. If the mouse fails to find the platform, it is gently guided to it.

-

The animal is allowed to remain on the platform for 15-30 seconds.

-

-

Probe Trial (e.g., Day 6):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

Key metrics recorded include the time spent in the target quadrant (where the platform was located) and the number of crossings over the exact former platform location.

-

-

Data Analysis: Compare escape latencies during acquisition and performance in the probe trial between the different experimental groups.

Caption: A representative experimental workflow for preclinical evaluation of Mofegiline.

Conclusion

Mofegiline is a potent and selective irreversible MAO-B inhibitor whose mechanism of action is highly relevant to the core pathologies of Alzheimer's disease, particularly oxidative stress. While its clinical development was halted, precluding the publication of extensive preclinical studies in AD models, its pharmacological profile is well-defined. Based on robust evidence from analogous compounds, it is reasonable to hypothesize that Mofegiline could offer significant neuroprotective and cognitive-enhancing effects. The experimental frameworks provided in this guide offer a clear path for any future preclinical validation of these potential benefits.

References

- 1. Mofegiline - Wikipedia [en.wikipedia.org]

- 2. MDL 72,974A: a selective MAO-B inhibitor with potential for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of the MAO-B inhibitor, MDL72974, on superoxide dismutase activity and lipid peroxidation levels in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Mofegiline: A Technical Guide for Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mofegiline (MDL 72974A), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Although its clinical development for neurodegenerative diseases like Parkinson's and Alzheimer's was discontinued, Mofegiline remains an invaluable research tool due to its well-characterized mechanism of action and high selectivity.[2][3] This guide details its biochemical interactions, pharmacological effects, and the experimental methodologies used to investigate its function, positioning it as a critical reference compound in neuropharmacology.

Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition

Mofegiline's principal pharmacological effect is the selective, enzyme-activated, irreversible inhibition of monoamine oxidase type B (MAO-B).[1] MAO-B is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, most notably dopamine (B1211576).[4] By inhibiting MAO-B, Mofegiline increases the synaptic concentration of dopamine, a key therapeutic strategy for dopamine-deficient conditions like Parkinson's disease.[3][5]

The inhibition is mechanism-based; the MAO-B enzyme itself converts Mofegiline into a reactive intermediate.[6] This intermediate then rapidly forms a covalent bond with the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site.[6][7] This adduct formation occurs with a 1:1 molar stoichiometry and renders the enzyme permanently inactive.[7]

Mofegiline's high selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature that minimizes the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.[6] Beyond MAO-B, Mofegiline is also a potent inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential for anti-inflammatory research.[1][8]

Quantitative Data Presentation

Mofegiline's potency and selectivity have been quantified across various in vitro models. It exhibits sub-nanomolar potency against MAO-B with a high selectivity index over MAO-A.[4]

Table 1: In Vitro Inhibitory Activity of Mofegiline Hydrochloride

| Target Enzyme | Source / Species | Parameter | Value |

|---|---|---|---|

| MAO-B | Rat Brain Mitochondria | IC₅₀ | 3.6 nM[9][10] |

| Human (recombinant) | Apparent Kᵢ | 28 nM[7] | |

| MAO-A | Rat Brain Mitochondria | IC₅₀ | 680 nM[9][10] |

| Human (recombinant) | Kᵢ | 1.1 µM[7] | |

| SSAO/VAP-1 | Dog Aorta | IC₅₀ | 2 nM[9] |

| Rat Aorta | IC₅₀ | 5 nM[6] | |

| Human Umbilical Artery | IC₅₀ | 20 nM[6][10] |

| | Bovine Aorta | IC₅₀ | 80 nM[6] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant. Values can vary based on experimental conditions.

Table 2: Comparative Analysis of Irreversible MAO-B Inhibitors

| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| Mofegiline | 3.6 | 680 | ~189[4][9] |

| Selegiline (B1681611) | ~51 | ~23,000 | ~451[11] |

| Rasagiline | ~4 - 14 | ~412 - 700 | ~50 - 103[12] |

Pharmacokinetics and Metabolism

Pharmacokinetic studies in both animals and humans (Phase I) show that Mofegiline is rapidly absorbed and eliminated.[13][14] Peak plasma concentrations are typically reached about one hour after oral administration, with a half-life ranging from 1 to 3 hours.[13] The drug is extensively metabolized, with urinary excretion being the primary route for its metabolites; very little is excreted as the unchanged parent drug.[5][14]

Experimental Protocols

Detailed and reproducible protocols are essential for studying Mofegiline's effects. Below are methodologies for key experiments.

Protocol 1: In Vitro Fluorometric MAO-B Inhibition Assay

This common assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO-B catalyzed oxidation, using a fluorogenic probe.[4][6]

-

Materials and Reagents:

-

Mofegiline Hydrochloride

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

-

MAO-B substrate (e.g., Tyramine or Benzylamine)

-

Horseradish Peroxidase (HRP)

-

Fluorogenic HRP substrate (e.g., Amplex Red)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

-

-

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Mofegiline in DMSO.

-

Perform serial dilutions of the stock solution in Assay Buffer to create a range of test concentrations (e.g., 0.1 nM to 1 µM).

-

Dilute recombinant MAO-B enzyme in cold Assay Buffer to the desired working concentration.

-

Prepare a detection cocktail containing the MAO-B substrate, HRP, and the fluorogenic probe in Assay Buffer. Protect this solution from light.

-

-

Assay Procedure:

-

Add 50 µL of the diluted Mofegiline solutions or vehicle control (buffer with DMSO) to the wells of the 96-well plate.

-

Add 50 µL of the diluted MAO-B enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding 50 µL of the detection cocktail to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each Mofegiline concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Mofegiline concentration and use a sigmoidal dose-response curve fit to determine the IC₅₀ value.[6]

-

-

Protocol 2: In Vivo Neuroprotection in the MPTP Mouse Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used to study Parkinson's disease pathology and assess the neuroprotective effects of MAO-B inhibitors.[3]

-

Materials and Reagents:

-

Male C57BL/6 mice

-

MPTP hydrochloride

-

Mofegiline Hydrochloride

-

Saline solution (0.9% NaCl)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

-

-

Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week.

-

Divide animals into groups: (1) Vehicle Control (Saline), (2) MPTP only, (3) Mofegiline + MPTP, (4) Mofegiline only.

-

-

Drug Administration:

-

Administer Mofegiline (e.g., 1.25 mg/kg, i.p.) or vehicle 18 hours prior to MPTP treatment.[9]

-

Induce neurotoxicity by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., spaced 2 hours apart).

-

-

Post-Treatment and Tissue Collection:

-

Monitor animals for any adverse effects.

-

Euthanize mice at a specified time point (e.g., 7 days after the last MPTP injection).

-

Rapidly dissect the striatum from the brain on ice.

-

-

Neurochemical Analysis:

-

Homogenize striatal tissue in an appropriate buffer.

-

Measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Compare the striatal dopamine and metabolite levels between the different treatment groups.

-

A significant rescue of MPTP-induced dopamine depletion in the Mofegiline + MPTP group compared to the MPTP-only group indicates neuroprotection.[10]

-

-

Neuroprotective Effects

The primary neuroprotective mechanism of MAO-B inhibitors like Mofegiline is the reduction of oxidative stress.[15] The enzymatic degradation of dopamine by MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to neuronal damage.[15][16] By inhibiting this process, Mofegiline reduces the formation of these neurotoxic byproducts.[15]

While direct studies on Mofegiline's downstream signaling are limited, research on other irreversible MAO-B inhibitors like Selegiline and Rasagiline provides a strong predictive model. These compounds have been shown to modulate key intracellular pathways that promote cell survival and resilience, including:

-

Upregulation of Anti-Apoptotic Proteins: Increasing the expression of proteins from the Bcl-2 family, which play a critical role in maintaining mitochondrial integrity and preventing the release of cytochrome c, thereby inhibiting the intrinsic apoptotic cascade.[17][18]

-

Induction of Pro-Survival Signaling: Activating pathways such as Akt/Nrf2, which leads to the increased expression of antioxidant enzymes like heme oxygenase-1, bolstering the cell's defense against oxidative stress.[17]

Conclusion

Mofegiline Hydrochloride is a potent, highly selective, and irreversible inhibitor of MAO-B with a well-defined, enzyme-activated mechanism. Although not clinically available, its robust and predictable pharmacological profile makes it an exceptional tool for neuropharmacological research. It serves as a superior reference compound for the screening and characterization of novel MAO-B inhibitors and is invaluable for preclinical studies investigating the role of MAO-B in neurodegeneration and neuroprotection.[4] The detailed data and protocols provided in this guide offer a solid foundation for researchers to utilize Mofegiline effectively in advancing the understanding of neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Mofegiline - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]